molecular formula C19H17ClN6O2S B4632618 4-(2-{[1-(4-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE

4-(2-{[1-(4-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE

Cat. No.: B4632618
M. Wt: 428.9 g/mol
InChI Key: FMPCHKMCZQCZOY-UHFFFAOYSA-N
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Description

4-(2-{[1-(4-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It contains a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{[1-(4-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This is usually achieved through a cyclization reaction involving appropriate starting materials such as 4-chlorophenylhydrazine and ethyl acetoacetate.

    Introduction of the sulfonamide group: This step involves the reaction of the intermediate with a sulfonyl chloride derivative under basic conditions.

    Final coupling: The final product is obtained by coupling the intermediate with 4-(2-aminoethyl)benzenesulfonamide under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-(2-{[1-(4-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

4-(2-{[1-(4-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-{[1-(4-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes or modulate receptor activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-{[1-(4-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE
  • 4-(2-{[1-(4-BROMOPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE
  • 4-(2-{[1-(4-METHOXYPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[2-[[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN6O2S/c20-14-3-5-15(6-4-14)26-19-17(11-25-26)18(23-12-24-19)22-10-9-13-1-7-16(8-2-13)29(21,27)28/h1-8,11-12H,9-10H2,(H2,21,27,28)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMPCHKMCZQCZOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)Cl)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-{[1-(4-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
4-(2-{[1-(4-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
4-(2-{[1-(4-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
4-(2-{[1-(4-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE
Reactant of Route 5
4-(2-{[1-(4-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE
Reactant of Route 6
4-(2-{[1-(4-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE

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